molecular formula C20H26N4O2 B3019129 N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1704565-95-6

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B3019129
CAS No.: 1704565-95-6
M. Wt: 354.454
InChI Key: XTRSCWUWNONNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule compound provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. This hybrid compound is of significant interest in medicinal chemistry due to its molecular framework, which incorporates a quinoxaline moiety and a piperidine-carboxamide unit. Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), are a well-researched class of compounds known for their manifold biological properties . They have demonstrated a wide spectrum of bioactivities, including potent antimicrobial and antimycobacterial effects . The primary mechanism of action for these analogues is associated with their role as hypoxia-selective, redox-activated DNA-cleaving agents . Under reducing conditions, they can be bioactivated to produce reactive radical intermediates that cause oxidative DNA damage, leading to strand breaks and cell death . This mechanism is particularly relevant in the search for new anti-tuberculosis agents, as the rising incidence of multidrug-resistant strains of Mycobacterium tuberculosis creates an urgent need for innovative scaffolds with novel mechanisms of action . Furthermore, the piperazine and piperidine carboxamide motifs are frequently employed in drug discovery to fine-tune the physicochemical properties of a molecule and are common features in many FDA-approved pharmaceuticals . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex target molecules. It also serves as a valuable candidate for screening in antimicrobial and antimycobacterial assays, as well as for structure-activity relationship (SAR) studies aimed at optimizing potency and reducing toxicity. This product is strictly for use in laboratory research.

Properties

IUPAC Name

N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRSCWUWNONNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide have shown promising results against various cancer cell lines. A study reported that certain quinoxaline derivatives had IC50 values in the low micromolar range against HCT116 (human colon carcinoma) and MCF-7 (breast cancer) cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. The synthesis of compounds containing the quinoxaline nucleus has demonstrated activity against a range of pathogens, making them candidates for developing new antimicrobial therapies .

Antiviral Applications

Certain quinoxaline-based compounds have been evaluated for their antiviral activity, particularly against HIV. A derivative showed an EC50 value of 0.15 µg/mL, indicating strong inhibitory effects on HIV-1 replication . This highlights the potential of this compound in antiviral drug development.

Synthetic Routes and Methodologies

The synthesis of this compound can be achieved through various methodologies, often involving the reaction of piperidine derivatives with quinoxaline precursors. Recent literature reviews have summarized synthetic strategies that enhance yield and purity while minimizing by-products .

Table 1: Summary of Synthetic Methods for Quinoxaline Derivatives

MethodologyDescriptionYield (%)Reference
One-pot synthesisCombines multiple steps into a single reaction85
Catalytic reactionsUtilizes catalysts to improve reaction efficiency90
Microwave-assisted synthesisReduces reaction time significantly80

Case Studies and Research Findings

Several studies have documented the pharmacological effects and mechanisms of action of compounds related to this compound.

Case Study: Anticancer Activity

A comprehensive study evaluated a series of quinoxaline derivatives, including those with piperidine structures, for their anticancer efficacy. The results indicated that specific modifications to the quinoxaline moiety significantly enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study: Antiviral Efficacy

In another investigation focused on antiviral activity, researchers synthesized several quinoxaline derivatives and tested them against HIV strains. The most potent compound exhibited a high therapeutic index, indicating its potential as a lead candidate for further development in antiviral therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound shares structural motifs with other piperidine- and quinoxaline-containing molecules. Below is a comparative analysis based on available evidence:

Structural Analog: N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP)

  • Structural Similarities: Both compounds feature a cyclohexyl-piperidine backbone. However, BTCP substitutes the quinoxaline group with a benzo(b)thiophenyl moiety.
  • Pharmacological Differences: Dopamine Uptake Inhibition: BTCP is a potent dopamine (DA) uptake inhibitor (Ki = 12 nM) but exhibits low affinity for PCP receptors . Behavioral Effects: In murine models, BTCP induces cocaine-like behaviors (e.g., locomotion, sniffing) mediated by DA uptake inhibition, unlike PCP, ketamine, or MK-801, which act via NMDA receptor antagonism .

Structural Analog: N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

  • Structural Similarities: This compound shares the cyclohexyl carboxamide and piperidine framework but replaces the quinoxalinyloxy group with a hydroxyimino substituent.
  • Steric effects from the cyclohexyl group may reduce electrophilic reactivity, favoring nucleophilic pathways in synthetic modifications .

Comparative Data Table

Parameter N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide BTCP N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide
Core Structure Piperidine with quinoxalinyloxy group Piperidine with benzo(b)thiophenyl Piperidine with hydroxyimino group
Key Functional Groups Quinoxaline ether, cyclohexyl carboxamide Benzo(b)thiophenyl, cyclohexyl Hydroxyimino, cyclohexyl carboxamide
Primary Pharmacological Target Unknown (quinoxaline suggests CNS or kinase modulation) Dopamine transporter (Ki = 12 nM) Not reported (hydroxyimino suggests metal chelation or redox activity)
Behavioral Effects Not reported Cocaine-like locomotion, DA-dependent Not reported
Receptor Affinity Not reported Low PCP receptor affinity Not reported

Research Findings and Mechanistic Insights

  • BTCP vs. NMDA Antagonists : BTCP’s cocaine-like effects are mediated by DA uptake inhibition, unlike PCP analogs (e.g., ketamine), which act via NMDA receptor blockade . This distinction underscores the importance of substituent groups in dictating target specificity.
  • Quinoxaline vs. Hydroxyimino: The quinoxaline moiety may confer π-π stacking interactions with aromatic residues in enzymes or receptors, while hydroxyimino groups could participate in redox reactions or metal coordination .

Biological Activity

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure incorporates a piperidine ring, a quinoxaline moiety, and a cyclohexyl group, contributing to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems and inhibition of specific enzymes. The compound is believed to act as an antagonist at certain receptor sites, which may lead to significant therapeutic effects.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity and Therapeutic Applications

The compound has been investigated for several therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .
  • Antiviral Properties : The compound has shown promise as an antiviral agent. In vitro studies indicate significant activity against viruses such as HIV and others within the retrovirus family. The effective concentration (EC50) values were found to be in the low micromolar range .

Case Studies

Several studies have documented the biological activities of this compound:

  • In Vitro Anticancer Study : A study conducted on human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Antiviral Efficacy : Research highlighted its effectiveness against HIV replication in C8166 cells, with an EC50 value of 0.15 µg/mL, showcasing its potential as a therapeutic option for viral infections .
  • Neuropharmacological Effects : In animal models, the compound exhibited anxiolytic effects without significant sedation, indicating its potential use in treating anxiety disorders while minimizing side effects associated with conventional anxiolytics .

Data Summary Table

Biological Activity IC50/EC50 Value Cell Line/Model Reference
Anticancer Activity1.9 µg/mLHCT-116
Anticancer Activity2.3 µg/mLMCF-7
Antiviral Activity0.15 µg/mLHIV-infected cells
Anxiolytic Effects-Animal model

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